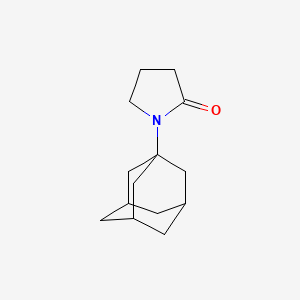
1-(1-Adamantyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Adamantyl)pyrrolidin-2-one is an organic compound known for its unique structure and significant applications in various fields. It appears as a colorless to light yellow crystal and has a molecular formula of C14H21NO with a molecular weight of 219.32 g/mol . The compound is often used as an intermediate in pharmaceutical chemistry to synthesize biologically active compounds and improve the solubility, stability, and pharmacokinetic properties of drugs .
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)pyrrolidin-2-one can be synthesized by reacting adamantane-1-ol (malachite alcohol) with pyrrolidin-2-one. An acid catalyst is typically used to promote the condensation reaction between the alcohol and the ketone . The reaction conditions involve maintaining an appropriate temperature and ensuring the presence of the acid catalyst to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-(1-Adamantyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The adamantyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives.
科学的研究の応用
1-(1-Adamantyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural properties.
Medicine: It is employed in drug design and development to enhance the pharmacokinetic properties of therapeutic agents.
Industry: The compound finds use in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(1-Adamantyl)pyrrolidin-2-one exerts its effects involves its interaction with molecular targets and pathways. The adamantyl group provides steric hindrance and stability, influencing the compound’s reactivity and interactions with biological molecules. The pyrrolidin-2-one moiety can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
1-Adamantylacetic acid: Known for its steric hindrance and stability, similar to 1-(1-Adamantyl)pyrrolidin-2-one.
1-(1-Adamantyl)-2-pyrrolidone: Another compound with a similar structure and applications.
Uniqueness: this compound is unique due to its combination of the adamantyl group and the pyrrolidin-2-one moiety, which provides a balance of stability and reactivity. This makes it particularly valuable in pharmaceutical chemistry for improving drug properties.
特性
IUPAC Name |
1-(1-adamantyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-13-2-1-3-15(13)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSPGERYUBJGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














